1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational tools can be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
The chemical reactions of pyrimidines can be complex and varied. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc can lead to the formation of pyrimido [4,5- d ]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure. For instance, the compound “3-ALLYL-2- [ (3-METHOXYBENZYL)SULFANYL]-5,6,7,8-TETRAHYDRO [1 …” has a molecular weight of 398.55 .Scientific Research Applications
Eco-friendly Synthesis and Biological Activity
- Corrosion Inhibition : This compound and similar derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic media, showing effective inhibition properties (Abdallah, Shalabi, & Bayoumy, 2018).
Synthesis of S-Nucleoside Derivatives
- Nucleoside Analogs : The synthesis of S-nucleoside derivatives of similar compounds has been explored, which could have potential applications in pharmaceuticals and biochemistry (Break, Shmiss, & Mosselhi, 2010).
Antitumor and Analgesic Agents
- Antitumor Activity : Novel derivatives related to this compound have been synthesized and shown to possess antitumor activity against various cancer cell lines, such as liver and breast cancer cells (Edrees & Farghaly, 2017).
- Analgesic Agents : Some derivatives have also been tested for their analgesic and anti-inflammatory activities, demonstrating potential as pain relief agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity
- Anticonvulsant Properties : Research has been conducted on derivatives for their potential anticonvulsant activities, indicating possible applications in treating seizures (Severina et al., 2019).
Synthesis and Characterization
- Chemical Synthesis : Studies have focused on the synthesis and characterization of various derivatives, exploring their chemical structures and properties for potential applications in material science and chemistry (Abbas et al., 2015).
Safety And Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrimidines, they are of great interest in the development of new therapeutic agents. For instance, novel pyrrolo [2,3- d ]pyrimidine-based analogues have been designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-11-5-2-4-10(8-11)9-17-13-7-3-6-12(13)14(20)16-15(17)18/h2,4-5,8H,3,6-7,9H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRCTCZBNPVPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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